molecular formula C84H90AlCl3N6O9 B088970 C.I. Pigment Red 173 CAS No. 12227-77-9

C.I. Pigment Red 173

Cat. No. B088970
CAS RN: 12227-77-9
M. Wt: 1461 g/mol
InChI Key: YEGHTXIEAUDTPC-UHFFFAOYSA-K
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Description

C.I. Pigment Red 173 is a red pigment with the molecular structure of Xanthene . Its molecular formula is C28H32N2O3 and it has a molecular weight of 444.57 . It is also known as Cosmetic Rubine and Rhodamine Lake 16688 .


Synthesis Analysis

The synthesis of C.I. Pigment Red 173 involves the condensation of 3-(Diethylamino)phenol and Phthalic anhydride, followed by alkali fusion . This is then treated with sulfuric acid and hydrochloric acid to form a soluble crystallization which is then converted into an aluminum salt . Another method involves the pressure reaction of 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid and Diethylamine .


Molecular Structure Analysis

The molecular structure of C.I. Pigment Red 173 is based on Xanthene . It shares the same chemical structure with C.I.Basic Violet 10 (aluminum salt) .


Physical And Chemical Properties Analysis

C.I. Pigment Red 173 is a red pigment . It is insoluble in water and most organic solvents . The size and crystal structure of the pigment particles have a crucial effect on their optical and physical properties, such as color strength and solvent resistance .

Safety And Hazards

C.I. Pigment Red 173 is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange for proper disposal .

properties

IUPAC Name

aluminum;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C28H30N2O3.Al.3ClH/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;/h3*9-18H,5-8H2,1-4H3;;3*1H/q;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGHTXIEAUDTPC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].[Al+3].[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H90AlCl3N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029702
Record name Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate;trichloride

CAS RN

12227-77-9
Record name 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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